Home > Products > Screening Compounds P53202 > Cancer/testis antigen 1 (139-156)
Cancer/testis antigen 1 (139-156) -

Cancer/testis antigen 1 (139-156)

Catalog Number: EVT-243558
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (139-156), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family. This family is characterized by antigens that are predominantly expressed in germ cells of the testis and are aberrantly expressed in various malignancies. The expression of these antigens in normal tissues is limited, which makes them promising targets for cancer immunotherapy due to their immunogenic properties. The gene encoding this antigen is located on the X chromosome, specifically at the Xq28 region, and it plays a significant role in eliciting immune responses against tumors.

Source and Classification

Cancer/testis antigen 1 is classified as a cancer/testis antigen due to its restricted expression pattern. It is primarily expressed in testicular germ cells but can also be found in a variety of tumors, including melanoma, lung cancer, and breast cancer. The identification of this antigen was facilitated through serological analysis of recombinant complementary DNA expression libraries from patients with specific cancers. The gene was first described in 1997 and has since been associated with several types of malignancies, making it a focus for immunotherapeutic strategies aimed at harnessing the immune system to target cancer cells expressing this antigen .

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 involves the transcription of its gene followed by translation into protein. The full-length complementary DNA of this antigen was identified and characterized, revealing a coding region that produces an 18 kDa protein consisting of 180 amino acids. Various techniques such as polymerase chain reaction amplification and cloning into expression vectors have been employed to produce recombinant forms of the antigen for further study.

Technical Details

The synthesis process typically includes:

  • Cloning: The gene encoding cancer/testis antigen 1 is cloned into plasmid vectors.
  • Expression Systems: These vectors are then introduced into suitable expression systems (e.g., bacterial or mammalian cells) to produce the protein.
  • Purification: The expressed protein is purified using affinity chromatography techniques, allowing for the isolation of functional antigen for research and therapeutic applications.
Molecular Structure Analysis

Structure

The molecular structure of cancer/testis antigen 1 consists of two distinct regions: a hydrophilic N-terminal domain rich in glycine and a hydrophobic C-terminal domain containing a Pcc-1 transcription factor domain. This structure suggests potential roles in both immune recognition and cellular processes such as growth regulation.

Data

  • Molecular Mass: Approximately 18 kDa.
  • Amino Acid Length: 180 amino acids.
  • Secondary Structure: Predicted to contain flexible loop conformations in the N-terminal region and a more restrained helical conformation in the C-terminal region .
Chemical Reactions Analysis

Reactions

Cancer/testis antigen 1 does not participate in traditional chemical reactions like small molecules but plays significant roles in biological interactions, particularly in immune responses. Its ability to elicit T-cell responses makes it an attractive target for therapeutic vaccines.

Technical Details

Research has shown that the peptide derived from cancer/testis antigen 1 can bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T-cell activation. This interaction is crucial for initiating an adaptive immune response against tumor cells expressing this antigen.

Mechanism of Action

Process

The mechanism of action for cancer/testis antigen 1 involves its recognition by T-cells, which are activated upon encountering tumor cells expressing this antigen. The process includes:

  1. Antigen Presentation: Tumor cells present peptides derived from cancer/testis antigen 1 on their surface via major histocompatibility complex class I molecules.
  2. T-cell Activation: Cytotoxic T lymphocytes recognize these presented peptides, leading to their activation and proliferation.
  3. Tumor Cell Elimination: Activated T-cells migrate to tumor sites and induce apoptosis in cancer cells expressing the antigen.

Data

Studies have demonstrated that patients with tumors expressing cancer/testis antigens often show spontaneous immune responses, highlighting their potential as biomarkers for immunotherapy efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cancer/testis antigen 1 exhibits variable solubility based on its hydrophobic regions; it may be less soluble in aqueous environments due to its C-terminal domain.
  • Stability: Stability can be influenced by post-translational modifications and environmental conditions.

Chemical Properties

  • Molecular Weight: Approximately 18 kDa.
  • Isoelectric Point: The isoelectric point can vary based on post-translational modifications but generally falls within physiological pH ranges.

Relevant analyses include structural studies using circular dichroism spectroscopy to determine secondary structure content and stability under various conditions .

Applications

Scientific Uses

Cancer/testis antigens like cancer/testis antigen 1 are primarily utilized in:

  • Immunotherapy Development: They serve as targets for therapeutic vaccines aimed at eliciting robust immune responses against tumors.
  • Biomarker Identification: Their expression patterns can aid in diagnosing certain cancers and predicting patient prognosis.
  • Research Models: Cancer/testis antigens are used in preclinical models to study tumor immunology and develop novel treatment strategies.

Properties

Product Name

Cancer/testis antigen 1 (139-156)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.